molecular formula C10H19NO2 B1595264 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid CAS No. 65728-19-0

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid

Cat. No. B1595264
CAS RN: 65728-19-0
M. Wt: 185.26 g/mol
InChI Key: QKXWNEXHGMFIGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid is C10H20ClNO2 . The InChI code is 1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H .


Chemical Reactions Analysis

4-Carboxy-TEMPO, a derivative of 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO), immobilized with 3-aminopropylsilane on the mesoporous silica surface, comprises a heterogeneous catalytic system employed for various oxidation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.73 . It is a white to yellow solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) has been identified as an effective β-turn and 310/α-helix inducer in peptides. Its role as a rigid electron spin resonance probe and fluorescence quencher makes it a valuable tool in material science and biochemistry. This application is particularly significant in the study of peptide structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Peptide Synthesis

TOAC has been successfully incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis. This achievement highlights its importance in the synthesis of peptides for various research purposes, including the study of peptide structure and function (Martin et al., 2001).

Biomedical Studies and Imaging

The spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) synthesized using TOAC have shown antioxidant potential. These compounds are promising for application in biomedical studies, particularly in magnetic resonance imaging (MRI), due to their antioxidant properties and potential to enhance imaging contrast (Yushkova et al., 2013).

Catalytic Oxidation

TOAC-related compounds have been used in catalytic oxidation processes. For example, 4-acetamido-TEMPO (a derivative of TOAC) has been utilized in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, demonstrating its utility in synthetic organic chemistry (Rafiee et al., 2018).

Study of Cellular Ion Channels

TOAC has been used to study the self-aggregation of spin-labeled alamethicin in ePC vesicles, providing insights into the molecular model of cellular ion channels. This research is crucial for understanding the structure and function of ion channels in biological membranes (Milov et al., 2007).

X-ray Crystallography

The molecular and crystal structures of TOAC and its derivatives have been determined through X-ray diffraction analyses. These studies are essential for understanding the conformational properties of TOAC in different chemical environments, which is critical for its application in various fields of research (Crisma et al., 2005).

Synthesis of Derivatives

Various derivatives of 2,2,6,6-Tetramethylpiperidine have been synthesized, expanding the range of applications for this chemical in scientific research (Kashparova et al., 2002).

Investigation of Ionic Liquids

Derivatives of 2,2,6,6-tetramethylpiperidine-1-yloxyl have been synthesized for investigating properties of ionic liquids. These nitroxides serve as spin probes, enabling detailed studies of the molecular properties of ionic liquids (Strehmel, Rexhausen, & Strauch, 2008).

Safety And Hazards

The compound is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)5-7(8(12)13)6-10(3,4)11-9/h7,11H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXWNEXHGMFIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070345
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid

CAS RN

65728-19-0
Record name 2,2,6,6-Tetramethyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065728190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-
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Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethylpiperidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
K Wright, M Sarciaux, A de Castries, M Wakselman… - 2007 - Wiley Online Library
Amination of 3‐carboxymethyl‐1‐oxyl‐2,2,6,6‐tetramethyl‐4‐piperidone (1) with either (R)‐ or (S)‐α‐methylbenzylamine gave corresponding enamines 2. Whereas the reduction with …
K Wright, A de Castries, M Sarciaux, F Formaggio… - Tetrahedron letters, 2005 - Elsevier
Enantiomerically pure (3R,4S) and (3S,4R) protected 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acids were synthesized by reduction of the enamines resulting from the …
Number of citations: 10 www.sciencedirect.com
K Wright, M Crisma, C Toniolo, R Török, A Péter… - Tetrahedron letters, 2003 - Elsevier
Amination of 3-carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone with (R)-α-methylbenzylamine, NaBH 3 CN reduction of the resulting enamine and removal of the chiral auxiliary …
Number of citations: 24 www.sciencedirect.com
MG Dal Farra, M DI VALENTIN, M Albertini… - JOURNAL OF …, 2016 - research.unipd.it
An innovative spin labeling method for distance determination in the range between 15 and 80 Å by Pulse ELectron Double Resonance (PELDOR), exploiting the porphyrin triplet state …
Number of citations: 0 www.research.unipd.it
B Pispisa, E Gatto, G Bocchinfuso, A Palleschi… - … Biology Using Peptides …, 2006 - Springer
Generation of nucleation centers, such as the helix-turn-helix motif, is one of the possible mechanisms of protein folding. Therefore, knowledge of the kinetics of formation of such locally …
Number of citations: 4 link.springer.com
EI Levkoeva, LN Yakhontov, IM Sharapov - Pharmaceutical Chemistry …, 1975 - Springer
The problems of the interaction of physiologically active compounds with biochemical receptors are important for an understanding of the mechanism of medicinal therapy and the link …
Number of citations: 1 link.springer.com
A Péter, R Török, K Wright, M Wakselman… - … of Chromatography A, 2003 - Elsevier
Direct and indirect high-performance liquid chromatographic (HPLC) methods were developed for the enantioseparation of spin-labelled, cyclic, chiral β-amino acids containing …
Number of citations: 30 www.sciencedirect.com
AD Milov, YD Tsvetkov, M Bortolus, AL Maniero… - Peptide …, 2014 - Wiley Online Library
We describe the challenging solid‐phase synthesis of the medium‐length (14 amino‐acid residues) peptaibiotic ampullosporin A, originally extracted from the fungus Sepedonium …
Number of citations: 13 onlinelibrary.wiley.com
E Sartori, A Toffoletti, F Rastrelli… - The Journal of …, 2003 - ACS Publications
A series of heptapeptides and one dodecapeptide doubly labeled with a triplet precursor (4‘-benzoylphenylalanine) and a nitroxide (4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-4-…
Number of citations: 20 pubs.acs.org
M Gobbo, E Merli, B Biondi, S Oancea… - Journal of Peptide …, 2012 - Wiley Online Library
A set of analogues of the 14‐residue peptaibol tylopeptin B, containing the stable free‐radical 4‐amino‐1‐oxyl‐2,2,6,6,‐tetramethylpiperidine‐4‐carboxylic acid (TOAC) at one or two …
Number of citations: 12 onlinelibrary.wiley.com

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